Ethyl 4-(benzylamino)but-2-enoate
CAS No.: 129975-11-7
Cat. No.: VC19121740
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129975-11-7 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | ethyl 4-(benzylamino)but-2-enoate |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |
| Standard InChI Key | PLNDMCCIVDQBFD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CCNCC1=CC=CC=C1 |
Introduction
Synthesis and Reaction Mechanisms
The synthesis of ethyl 4-(benzylamino)but-2-enoate typically involves the nucleophilic addition of benzylamine to ethyl acrylate under basic conditions. This reaction proceeds via Michael addition, followed by elimination to form the α,β-unsaturated enamino ester . A recent study demonstrated the use of trichloroisocyanuric acid (TCCA) as a catalyst, achieving rapid condensation between ethyl acetoacetate and benzylamine within minutes under mild conditions .
Table 1: Synthetic Methods for Ethyl 4-(Benzylamino)but-2-enoate
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Classical Michael addition | Ethyl acrylate, benzylamine, base | ~60–70% | |
| TCCA-catalyzed condensation | Ethyl acetoacetate, TCCA, CH₃CN | >90% |
Alternative pathways include iridium-catalyzed allylic amination, which offers stereochemical control but requires specialized catalysts .
Structural and Spectroscopic Characterization
The compound’s structure is confirmed through advanced spectroscopic techniques:
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NMR Spectroscopy: NMR reveals distinct signals for the ethyl ester ( 1.29 ppm, triplet), olefinic protons ( 5.78–6.20 ppm), and benzyl group ( 7.02–7.56 ppm) .
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IR Spectroscopy: A strong carbonyl stretch at ~1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹ are observed .
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HRMS: The molecular ion peak at m/z 219.1259 confirms the molecular formula .
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 1.29 (t, 3H), δ 4.18 (q, 2H), δ 7.02–7.56 (m, 5H) | |
| IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | |
| HRMS | 219.1259 [M+H]⁺ |
Conformational Analysis and Hydrogen Bonding
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two stable conformers due to intramolecular hydrogen bonding (IHB) between the N–H and ester carbonyl oxygen . Natural Bond Orbital (NBO) analysis indicates a stabilization energy of 5.21 kcal/mol for the σ(N–H)→π*(C=O) interaction, which is weaker than in N-methyl or N-phenyl analogs .
Figure 1: Intramolecular hydrogen bonding in ethyl 4-(benzylamino)but-2-enoate .
Biological and Industrial Applications
Ethyl 4-(benzylamino)but-2-enoate serves as a precursor in the synthesis of bioactive heterocycles, including pyridinones and oxazoles . Its derivatives exhibit potential as EZH2 inhibitors, with compound L–04 showing an IC₅₀ of 52.6 μM against K562 leukemia cells and reducing H3K27Me3 levels by 40% at 10 μM .
Table 3: Comparative Bioactivity of Enamino Ester Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Ethyl 4-(benzylamino)but-2-enoate | EZH2 (H3K27Me3) | 52.6 μM | |
| N-Methyl analog | EZH2 | 68 μM | |
| N-Phenyl analog | EZH2 | 52 μM |
Comparative Analysis with Structural Analogs
Substituent effects significantly influence reactivity and biological activity:
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N-Alkylation (e.g., N-methyl or N-benzyl) enhances IHB strength and conformational rigidity .
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Positional Isomerism: Ethyl 3-(benzylamino)but-2-enoate (CAS 1020-67-3) exhibits weaker hydrogen bonding due to steric hindrance at the third position .
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Sulfur-containing analogs (e.g., ethyl 2-(benzylamino)-4-ethylsulfanylbutanoate) show altered electronic properties but reduced enzymatic compatibility .
Future Directions
Ongoing research focuses on:
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